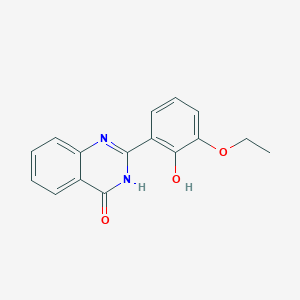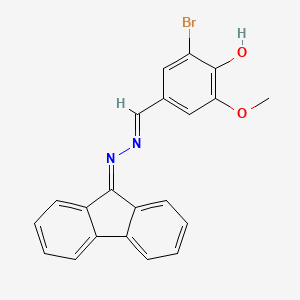
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as PFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFP is a small molecule that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood, but studies have suggested that it works by targeting multiple pathways involved in cell growth and survival. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of a protein called NF-κB, which is involved in inflammation and immune response. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to induce the expression of a protein called p53, which is involved in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of enzymes involved in cholesterol synthesis and to regulate the expression of genes involved in glucose metabolism. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its small size, which allows it to penetrate cell membranes and target intracellular pathways. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. One area of interest is the development of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the identification of the specific pathways and targets involved in 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide's biological activities. Additionally, further studies are needed to determine the safety and efficacy of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in animal models and clinical trials. Overall, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has shown great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide involves the reaction of 2-amino-4-chloropyrimidine with tetrahydro-2-furanylmethylamine and piperazine-1-carbothioamide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is in the field of cancer research. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHFIRKLPLDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)
![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![ethyl 1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6006887.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)